
2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol, also known as ADMP, is a compound that has been the subject of recent scientific research due to its potential therapeutic applications. ADMP is a synthetic compound that is structurally similar to natural compounds found in plants, and it has been shown to have a range of biological effects.
Scientific Research Applications
Synthesis and Applications
Improved Synthesis Techniques : This compound has been synthesized from eugenol, demonstrating the potential for producing complex organic compounds from simpler ones through chemical reactions like hydroboration (Pepper, Sundaram, & Dyson, 1971).
Formation in Acid Treatment of Lignin : Studies show that on acid treatment of certain lignin structures, compounds including 2-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)-1-propanone are formed, highlighting the compound's role in lignin degradation and transformation processes (Li, Lundquist, & Stenhagen, 1996).
Chemical Reactions and Behavior
Behavior in Pyrolytic Cleavage : The pyrolysis of β-ether-type dimers related to this compound results in various products, suggesting important applications in chemical decomposition and analysis of lignin models (Watanabe, Kawamoto, & Saka, 2009).
Nitration Reactions : The nitration of similar lignin model compounds has been studied, revealing specific reactions like demethylation and formation of o-quinone, which are crucial in understanding the chemical behavior of such compounds under various conditions (Sergeeva, Shorygina, & Lopatin, 1964).
Heating Reactions in Aqueous Solution : Research on the β-aryl ether lignin model demonstrates that heating in aqueous solutions leads to the formation of various products, offering insights into the behavior of such compounds under thermal conditions (Li & Lundquist, 2001).
Novel Compounds and Derivatives
Identification of New Compounds : From the aril of Myristica fragrans, new acyclic bis-phenylpropanoids were isolated, showcasing the potential for discovering novel compounds with similar structures for various applications (Hattori et al., 1987).
Discovery in Kokuto Cane Sugar : Phenolic compounds related to this chemical have been found in Kokuto, non-centrifuged cane sugar, indicating its presence in natural sources and potential for various uses (Takara et al., 2003).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol' involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with allyl bromide to form 4-allyl-3-methoxybenzaldehyde. This intermediate is then reacted with 2,6-dimethoxyphenol in the presence of a base to form 2-(4-allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol.", "Starting Materials": [ "4-hydroxy-3-methoxybenzaldehyde", "allyl bromide", "2,6-dimethoxyphenol", "base" ], "Reaction": [ "Step 1: React 4-hydroxy-3-methoxybenzaldehyde with allyl bromide in the presence of a base to form 4-allyl-3-methoxybenzaldehyde.", "Step 2: React 4-allyl-3-methoxybenzaldehyde with 2,6-dimethoxyphenol in the presence of a base to form 2-(4-allyl-2,6-dimethoxyphenoxy)-1-(4-hydroxy-3-methoxyphenyl)-1-propanol." ] } | |
| 52190-21-3 | |
Molecular Formula |
C21H26O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[(1S,2R)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol |
InChI |
InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m1/s1 |
InChI Key |
ULZFTGWWPHYLGI-ZUOKHONESA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC |
SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC |
melting_point |
96.5 - 97.5 °C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612957.png)

![1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate](/img/structure/B1612959.png)







![3-Bromothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1612975.png)



